Chiral Identity and Enantiomeric Purity: Quantified Differentiation from Racemic or Achiral Analogs
The target compound possesses defined (S)-stereochemistry, whereas a racemic mixture or an achiral analog (e.g., 1-phenyl-1-heptyne) exhibits zero enantiomeric excess (ee). In the context of asymmetric synthesis, the use of an enantiopure building block is non-negotiable for achieving stereochemical control . The (S)-configuration is explicitly designated in the IUPAC name [(5S)-dec-1-yn-5-yl]oxymethylbenzene and is a quantifiable parameter: enantiomeric excess (ee) > 0% (typically >95% for commercial samples) versus 0% for a racemate .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >0% (commercially available at ≥95% ee implied by stereochemical designation) |
| Comparator Or Baseline | Racemic mixture or achiral terminal alkyne (e.g., 1-phenyl-1-heptyne) |
| Quantified Difference | Target: >0% ee; Comparator: 0% ee |
| Conditions | N/A (stereochemical property) |
Why This Matters
Enantiopurity is essential for generating stereochemically pure products in drug discovery and natural product synthesis, where the wrong enantiomer can be inactive or toxic.
